molecular formula C21H23BF3NO3 B13863655 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 882678-83-3

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No.: B13863655
CAS No.: 882678-83-3
M. Wt: 405.2 g/mol
InChI Key: LHYTZPNCFAOVRL-UHFFFAOYSA-N
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Description

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a trifluoromethyl group and a dioxaborolane moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with an appropriate amine, such as 3-(trifluoromethyl)aniline, under dehydrating conditions.

    Introduction of the Dioxaborolane Group: The dioxaborolane moiety can be introduced via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide exerts its effects depends on its specific application. In chemical reactions, the dioxaborolane moiety acts as a versatile functional group that can participate in various transformations. In biological systems, the trifluoromethyl group may enhance the compound’s stability and bioavailability, while the benzamide core can interact with specific molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide is unique due to the combination of its trifluoromethyl group, which imparts distinct chemical and biological properties, and its dioxaborolane moiety, which provides versatility in chemical reactions. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

882678-83-3

Molecular Formula

C21H23BF3NO3

Molecular Weight

405.2 g/mol

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C21H23BF3NO3/c1-13-16(18(27)26-15-9-6-8-14(12-15)21(23,24)25)10-7-11-17(13)22-28-19(2,3)20(4,5)29-22/h6-12H,1-5H3,(H,26,27)

InChI Key

LHYTZPNCFAOVRL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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